

AG-270: A Selective MAT2A Inhibitor for MTAP-Deleted Cancers

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Compound of Interest		
Compound Name:	TA-270	
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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AG-270 is a first-in-class, oral, potent, and reversible allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all mammalian cells. This guide provides a comprehensive overview of AG-270, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. AG-270 exhibits a synthetic lethal interaction in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 15% of all human cancers. [1][2][3][4] In these tumors, the accumulation of methylthioadenosine (MTA) partially inhibits the protein arginine methyltransferase 5 (PRMT5).[5] By reducing SAM levels, AG-270 further suppresses PRMT5 activity, leading to selective cancer cell death.[1][5]

Introduction

Cancer metabolism has emerged as a critical area for therapeutic intervention. One of the key metabolic alterations in cancer is the dysregulation of one-carbon metabolism, which is essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions.

MAT2A is the principal enzyme that catalyzes the formation of SAM from methionine and ATP.

[6] SAM is the sole methyl group donor for the methylation of DNA, RNA, histones, and other







proteins, thereby playing a pivotal role in regulating gene expression and cellular proliferation. [6][7]

In a significant subset of cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A.[3][8] MTAP is a critical enzyme in the methionine salvage pathway. Its absence leads to the accumulation of MTA, a substrate of MTAP.[5] Elevated MTA levels act as a partial inhibitor of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including those involved in RNA splicing.[1][5][9] This partial inhibition of PRMT5 makes MTAP-deleted cancer cells uniquely vulnerable to further reductions in SAM levels.

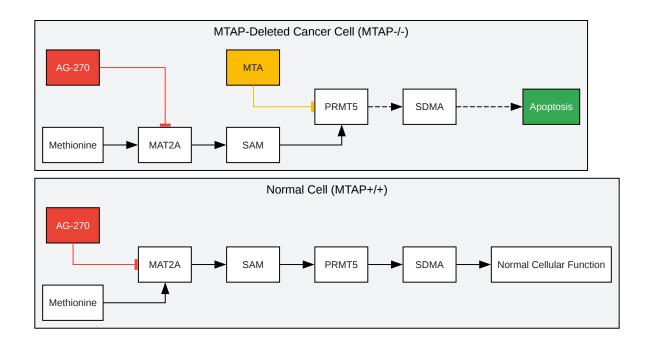
AG-270 was developed to exploit this synthetic lethal vulnerability. By inhibiting MAT2A, AG-270 depletes the intracellular pool of SAM, which in turn further inhibits the already compromised PRMT5 activity in MTAP-deleted cancer cells, leading to their selective growth inhibition and apoptosis.[1][5]

Mechanism of Action

AG-270 is an allosteric, noncompetitive, and reversible inhibitor of MAT2A.[5][10] It binds to a site distinct from the active site of the enzyme, inducing a conformational change that prevents the release of the product, SAM.[5] This leads to a dose-dependent reduction in intracellular SAM levels.[10]

In MTAP-deleted cancer cells, the resulting decrease in SAM concentration synergizes with the elevated MTA levels to potently inhibit PRMT5 activity.[1] A key downstream consequence of PRMT5 inhibition is the reduction in symmetric dimethylarginine (SDMA) levels on target proteins.[1][2][4] This disruption of arginine methylation affects various cellular processes, most notably RNA splicing, leading to cell cycle arrest and apoptosis in the cancer cells.[1][9][11]





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Figure 1: Mechanism of action of AG-270 in normal versus MTAP-deleted cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for AG-270 from preclinical and clinical studies.

Table 1: In Vitro Activity of AG-270

Parameter	Value	Cell Line/System	Reference
MAT2A IC50	14 nM	Biochemical Assay	[10]
Intracellular SAM IC50	20 nM	HCT116 MTAP-null cells (72h)	[10]
Growth Inhibition IC50	260 nM	MTAP-/- cancer cell lines	[5]



Table 2: In Vivo Efficacy of AG-270 in Xenograft Models

Animal Model	Dosage	Duration	Outcome	Reference
Pancreatic KP4 MTAP-null xenograft	200 mg/kg, p.o., q.d.	38 days	Dose-dependent reduction in tumor SAM levels and tumor growth	[10]
HCT-116 MTAP- deleted xenograft	50 mg/kg, p.o., q.d.	Not specified	43% Tumor Growth Inhibition (TGI)	[10]
HCT-116 MTAP-/- xenograft	200 mg/kg	Not specified	52% TGI	[10]

Table 3: Phase I Clinical Trial Data (NCT03435250)

Parameter	Finding	Patient Cohort	Reference
Dosing	50 mg to 400 mg once daily (QD) and 200 mg twice daily (BID)	39 patients with advanced solid tumors or lymphoma with MTAP deletion	[2][12]
Maximum Tolerated Dose (MTD)	200 mg QD	N/A	[2][12]
Plasma SAM Reduction	51% to 71%	Across tested cohorts	[2]
Tumor SDMA Reduction (average H-score)	36.4%	9 paired tumor biopsies	[2]
Clinical Activity	1 confirmed partial response, 7 patients with stable disease (2.0 to 9.9 months)	N/A	[2]



Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of AG-270.

MAT2A Biochemical Inhibition Assay

Objective: To determine the in vitro inhibitory activity of AG-270 against the MAT2A enzyme.

Principle: The activity of recombinant human MAT2A is measured by quantifying the production of SAM from methionine and ATP. The amount of SAM produced is determined using a coupled-enzyme assay or by direct measurement using methods like LC-MS/MS.

Materials:

- Recombinant human MAT2A enzyme
- L-Methionine
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
- AG-270 (or other test compounds) dissolved in DMSO
- Detection reagents (specific to the chosen method, e.g., SAM-dependent methyltransferase and a suitable substrate for a coupled-enzyme assay, or reagents for LC-MS/MS)
- 96-well or 384-well plates

Procedure:

- Prepare a reaction mixture containing assay buffer, L-methionine, and ATP.
- Add serial dilutions of AG-270 (or vehicle control, DMSO) to the wells of the microplate.
- Initiate the reaction by adding the recombinant MAT2A enzyme to each well.

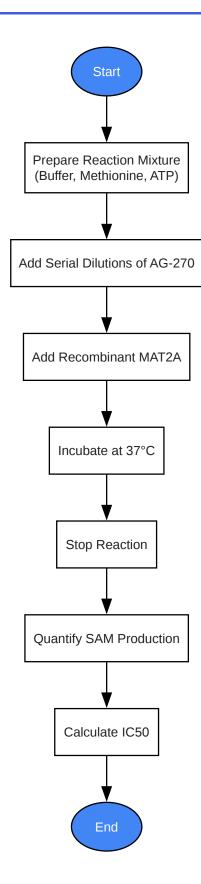




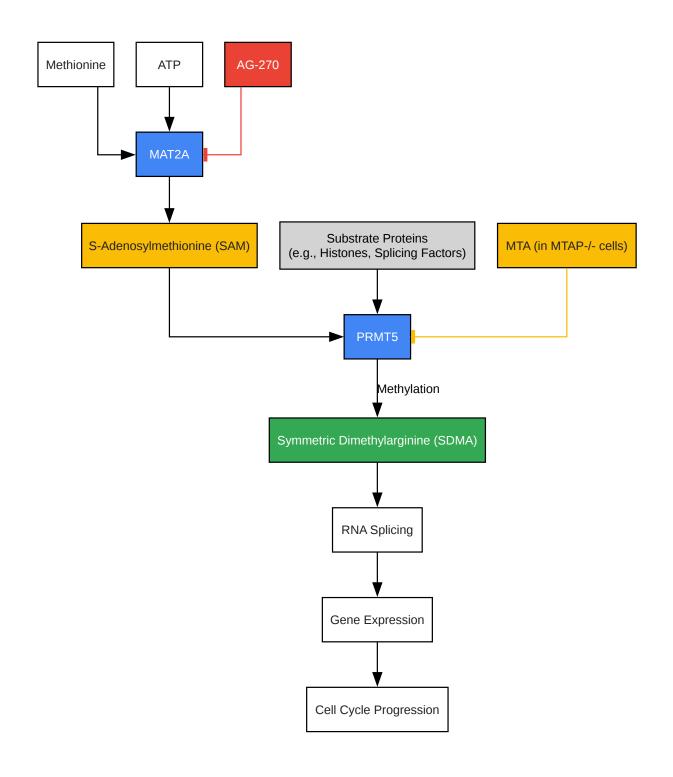


- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction (e.g., by adding a quenching solution).
- Quantify the amount of SAM produced using a suitable detection method.
- Calculate the percent inhibition for each concentration of AG-270 relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.









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